molecular formula C47H88O6 B11941204 1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5)

1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5)

Cat. No.: B11941204
M. Wt: 754.2 g/mol
InChI Key: JJUUQTPTIFXQFZ-RZCIEKIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

140-161-140 D5 TG, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, chloroform: is a triacylglycerol molecule. Triacylglycerols are esters derived from glycerol and three fatty acids. This specific compound contains two tetradecanoyl (14:0) groups and one hexadecenoyl (16:1) group. The “d5” indicates that the tetradecanoyl groups are deuterated, meaning they contain deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14:0-16:1-14:0 D5 TG involves esterification reactions. The glycerol backbone is esterified with the fatty acids under controlled conditions. The deuterated tetradecanoyl groups are introduced using deuterated fatty acids.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for the synthesis of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated hexadecenoyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups of the ester linkages.

    Substitution: Substitution reactions can take place at the glycerol backbone or the fatty acid chains.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Products include epoxides and hydroxylated derivatives.

    Reduction: Reduced products include alcohols and alkanes.

    Substitution: Substituted products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a model molecule to study lipid chemistry and the behavior of triacylglycerols.

Biology: In biological research, it is used to study lipid metabolism and the role of triacylglycerols in cellular processes.

Medicine: The compound is used in medical research to understand the role of lipids in diseases such as obesity and cardiovascular diseases.

Industry: In the industrial sector, it is used in the formulation of specialized lipid-based products.

Mechanism of Action

The compound exerts its effects through interactions with lipid metabolic pathways. The deuterated fatty acids can be traced using mass spectrometry, allowing researchers to study lipid metabolism in detail. The molecular targets include enzymes involved in lipid synthesis and degradation.

Comparison with Similar Compounds

    140-160-140 TG: This compound contains a saturated hexadecanoyl group instead of the unsaturated hexadecenoyl group.

    140-181-140 TG: This compound contains an octadecenoyl group instead of the hexadecenoyl group.

Uniqueness: The presence of deuterated fatty acids makes 14:0-16:1-14:0 D5 TG unique. This allows for detailed metabolic studies using isotopic labeling techniques.

Properties

Molecular Formula

C47H88O6

Molecular Weight

754.2 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D

InChI Key

JJUUQTPTIFXQFZ-RZCIEKIASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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